4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine

Description

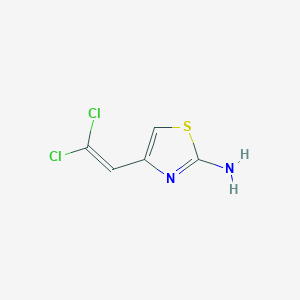

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is a heterocyclic compound featuring a thiazole core substituted with a 2,2-dichloroethenyl group at the 4-position and an amine group at the 2-position. The dichloroethenyl substituent likely enhances electrophilic reactivity and steric bulk, influencing its physicochemical and biological properties compared to other derivatives.

Properties

IUPAC Name |

4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4Cl2N2S/c6-4(7)1-3-2-10-5(8)9-3/h1-2H,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSJBCVLGZJGWQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)N)C=C(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352053 | |

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73040-47-8 | |

| Record name | 4-(2,2-dichloroethenyl)-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine typically involves the reaction of 2-aminothiazole with 2,2-dichloroethenyl reagents under controlled conditions. One common method includes the use of thionyl chloride and dimethylformamide (DMF) as solvents, with the reaction carried out at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reagents and conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the dichloroethenyl group to a less oxidized state.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloroethenyl group.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of less chlorinated derivatives.

Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine have been synthesized and evaluated for their ability to inhibit tubulin polymerization, a crucial process in cancer cell division. A study demonstrated that certain thiazole derivatives could effectively induce cell cycle arrest in cancer cells, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Thiazole compounds have also been investigated for their antibacterial activity. For example, derivatives similar to this compound were tested against various bacterial strains, showing efficacy against both gram-positive and gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Analgesic and Anti-inflammatory Effects

Recent modifications of thiazole derivatives have been explored for their analgesic and anti-inflammatory properties. In vitro and in vivo studies have shown that these compounds can alleviate pain and reduce inflammation by inhibiting specific pathways involved in the inflammatory response .

Materials Science Applications

Polymer Chemistry

The unique chemical structure of this compound allows it to be incorporated into polymer matrices. This incorporation can enhance the thermal stability and mechanical properties of the resulting materials. Research has focused on synthesizing polymer composites that utilize this thiazole derivative to improve performance in high-temperature applications .

Coatings and Surface Modifications

Thiazole derivatives are being explored as additives in coatings to impart antimicrobial properties. These coatings can be used in medical devices or surfaces that require sterility. The incorporation of this compound into such formulations could provide long-lasting protection against microbial contamination .

Case Studies

Mechanism of Action

The mechanism of action of 4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The dichloroethenyl group can interact with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or disruption of cellular processes. The thiazole ring may also contribute to the compound’s binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among thiazol-2-amine derivatives lie in the substituents at the 4- and 5-positions of the thiazole ring. Below is a comparative table:

Key Observations :

- Steric Effects : Bulky substituents like 3,4-dichlorobenzyl () or 3,5-dichloro-2-methoxyphenyl () may hinder molecular interactions in biological systems compared to the planar dichloroethenyl group.

- Halogen Diversity : Fluorine in enhances metabolic stability and bioavailability compared to chlorine-dominated analogs.

Physicochemical Properties

- Melting Points: 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine: 180°C . 4-(2,4-Dichlorophenyl)-5-methyl-1,3-thiazol-2-amine: Not reported, but molecular weight (259.15) suggests moderate crystallinity .

- Solubility :

Biological Activity

4-(2,2-Dichloroethenyl)-1,3-thiazol-2-amine is a compound of significant interest due to its diverse biological activities. This article reviews its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications based on recent research findings.

This compound has been investigated for various biological activities, particularly its antimicrobial and antifungal properties. It is known to inhibit acetylcholinesterase , an enzyme critical for neurotransmission, thereby affecting cholinergic signaling pathways. This inhibition can lead to neurotoxic effects and has implications for its use in medicinal chemistry.

Cellular Effects

This compound exhibits profound effects on cellular functions:

- Cell Signaling : The compound alters cell signaling pathways, influencing gene expression and cellular metabolism.

- Neurotoxicity : By inhibiting acetylcholinesterase, it disrupts normal nerve function, leading to potential neurotoxic symptoms.

Molecular Mechanism

The molecular mechanism of action involves binding to the active site of acetylcholinesterase. This binding prevents the enzyme from hydrolyzing acetylcholine, resulting in increased levels of this neurotransmitter at synaptic junctions. The consequent overstimulation of cholinergic receptors can lead to various physiological effects.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. For instance, derivatives of thiazole compounds have shown promising results as tubulin inhibitors , disrupting microtubule dynamics and inducing cell cycle arrest in cancer cells .

Case Study: Antiproliferative Activity

A study evaluated a series of thiazole derivatives that included this compound against human cancer cell lines. The results indicated moderate antiproliferative activity with IC50 values ranging from 0.36 to 0.86 μM in various cell lines. The most potent compound exhibited significant inhibition of tubulin polymerization .

Antifungal Activity

The antifungal properties of thiazole derivatives have also been explored. A study reported the minimum inhibitory concentrations (MIC) against various Candida species:

| Compound | C. albicans ATCC 10231 | C. parapsilosis ATCC 22019 | C. zeylanoides ATCC 201082 |

|---|---|---|---|

| 4a | 125 | 125 | 250 |

| 4b | 125 | 125 | 250 |

| 4c | 125 | 125 | 250 |

| 4d | 125 | 125 | 125 |

| Fluconazole | 31.24 | 15.62 | 31.24 |

These results indicate that certain derivatives possess moderate to very good antifungal activity against tested strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.